2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide
Overview
Description
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl group and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate. This reaction forms the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, oxidized derivatives, and reduced analogs, each with potential biological activities .
Scientific Research Applications
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide
- 2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetohydrazide
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propionic acid .
Uniqueness
What sets 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide apart from similar compounds is its unique combination of the thieno[2,3-d]pyrimidine core with the phenyl and propanamide groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14(19(25)23-16-10-6-3-7-11-16)24-13-22-20-18(21(24)26)17(12-27-20)15-8-4-2-5-9-15/h2-14H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYDQTVELRGWQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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